

An In-depth Technical Guide to Structural Analogs of Phenylpropylaminopentane

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylpropylaminopentane (PPAP) and its structural analogs represent a unique class of psychostimulant compounds known as catecholaminergic and monoaminergic activity enhancers (CAEs/MAEs). Unlike traditional stimulants like amphetamine, which induce non-physiological neurotransmitter release, these compounds selectively enhance the impulse-dependent release of dopamine, norepinephrine, and in some cases, serotonin. This distinct mechanism of action suggests a potential for therapeutic applications with a reduced side-effect profile compared to conventional stimulants. This guide provides a comprehensive overview of the core structural analogs of PPAP, detailing their pharmacological properties, underlying mechanisms, and the experimental methodologies used in their evaluation.

Introduction: From Selegiline to Selective Enhancers

The development of phenylpropylaminopentane (PPAP) analogs originated from structure-activity relationship studies of (-)-deprenyl (selegiline), a monoamine oxidase-B (MAO-B) inhibitor with known psychostimulant properties. It was discovered that the catecholaminergic enhancing effects of selegiline were independent of its MAO-B inhibition. This led to the synthesis of PPAP, a deprenyl derivative devoid of significant MAO inhibitory activity, which became the prototypical Catecholaminergic Activity Enhancer (CAE). Subsequent structural



modifications, primarily to the phenyl ring, have yielded analogs with altered potency and selectivity, such as (-)-1-(benzofuran-2-yl)-2-propylaminopentane (BPAP) and (-)-1-(indol-3-yl)-2-propylaminopentane (IPAP). These compounds offer a more nuanced modulation of monoaminergic systems, with potential applications in the treatment of depression, ADHD, and neurodegenerative disorders.

Core Structural Analogs and Pharmacological Profile

The primary structural modifications of the PPAP scaffold involve the substitution of the phenyl ring with other aromatic systems, leading to significant changes in their pharmacological profiles.

Data Presentation: Comparative Pharmacology of PPAP Analogs

The following table summarizes the in vitro data for the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters by the key analogs.



Compoun d	DAT IC50 (nM)	NET IC50 (nM)	SERT IC50 (nM)	MAO-A IC50 (M)	MAO-B IC50 (M)	Primary Activity
(-)-PPAP	Data not found	Data not found	Data not found	Data not found	Data not found	Catechola minergic Activity Enhancer (CAE)
(-)-BPAP	42 ± 9	52 ± 19	640 ± 120	4.0 x 10 ⁻⁷	2.8 x 10 ⁻⁴	Monoamin ergic Activity Enhancer (MAE)[1]
(-)-IPAP	Data not found	Data not found	Data not found	Data not found	Data not found	Preferential Serotonerg ic Activity Enhancer (SAE)

Note: Comprehensive and directly comparable quantitative data for all analogs across all targets is limited in the public domain. The provided data for (-)-BPAP is from a single study and serves as a key reference point. The primary activities are based on qualitative descriptions in the literature.

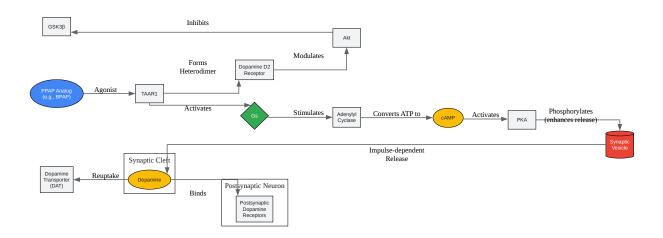
Mechanism of Action: A Novel Approach to Monoamine Modulation

The prevailing hypothesis for the mechanism of action of PPAP and its analogs is the activation of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and the firing rate of dopaminergic neurons.

Signaling Pathway of Phenylpropylaminopentane Analogs



The activation of TAAR1 by these compounds is thought to initiate a signaling cascade that leads to the enhanced release of neurotransmitters in response to neuronal firing. This is distinct from the substrate-based reverse transport mechanism of amphetamines.



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Caption: Proposed signaling pathway for phenylpropylaminopentane analogs via TAAR1 activation.

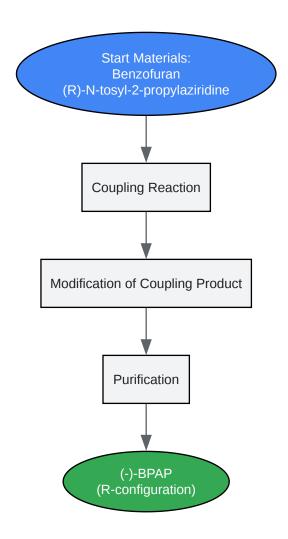
Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of phenylpropylaminopentane analogs.



Synthesis of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP]

A detailed enantioselective synthesis protocol is crucial for obtaining the more active R-(-)-enantiomer.



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Caption: Synthetic workflow for the enantioselective synthesis of (-)-BPAP.

Detailed Methodology:

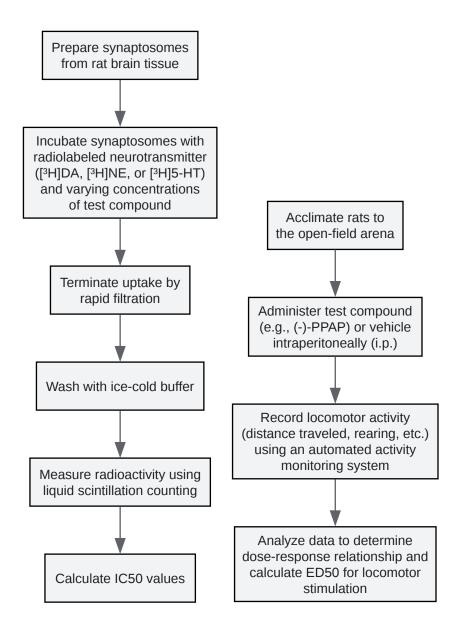
• Coupling Reaction: Benzofuran is coupled with (R)-N-tosyl-2-propylaziridine. This reaction is a key step in establishing the desired stereochemistry.



- Modification of the Resulting Product: The product from the coupling reaction undergoes appropriate chemical modifications to yield the final propylaminopentane structure.
- Purification: The final compound is purified using standard techniques such as column chromatography to yield enantiomerically pure R-(-)-BPAP.
- Confirmation: The absolute R configuration is confirmed by X-ray crystallographic analysis.

In Vitro Neurotransmitter Transporter Inhibition Assay

This assay determines the potency of the analogs to inhibit the reuptake of dopamine, norepinephrine, and serotonin.





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References

- 1. researchgate.net [researchgate.net]
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